

A Comparative Guide to REPIN1 Antibody Specificities for Researchers

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Compound of Interest

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For scientists and drug development professionals investigating the multifaceted roles of Replication Initiator 1 (**REPIN1**), selecting a highly specific and reliable antibody is paramount. **REPIN1**, a zinc finger protein, is implicated in the regulation of gene expression related to lipid metabolism, glucose transport, and adipogenesis.^[1] Recent studies have also highlighted its involvement in osteoporosis through the modulation of iron metabolism and osteoblast apoptosis. This guide provides an objective comparison of commercially available **REPIN1** antibodies, supported by a summary of their key features and generalized experimental protocols for their validation.

Comparison of Commercially Available REPIN1 Antibodies

The following table summarizes the key characteristics of several commercially available **REPIN1** antibodies to aid researchers in selecting the most suitable option for their experimental needs.

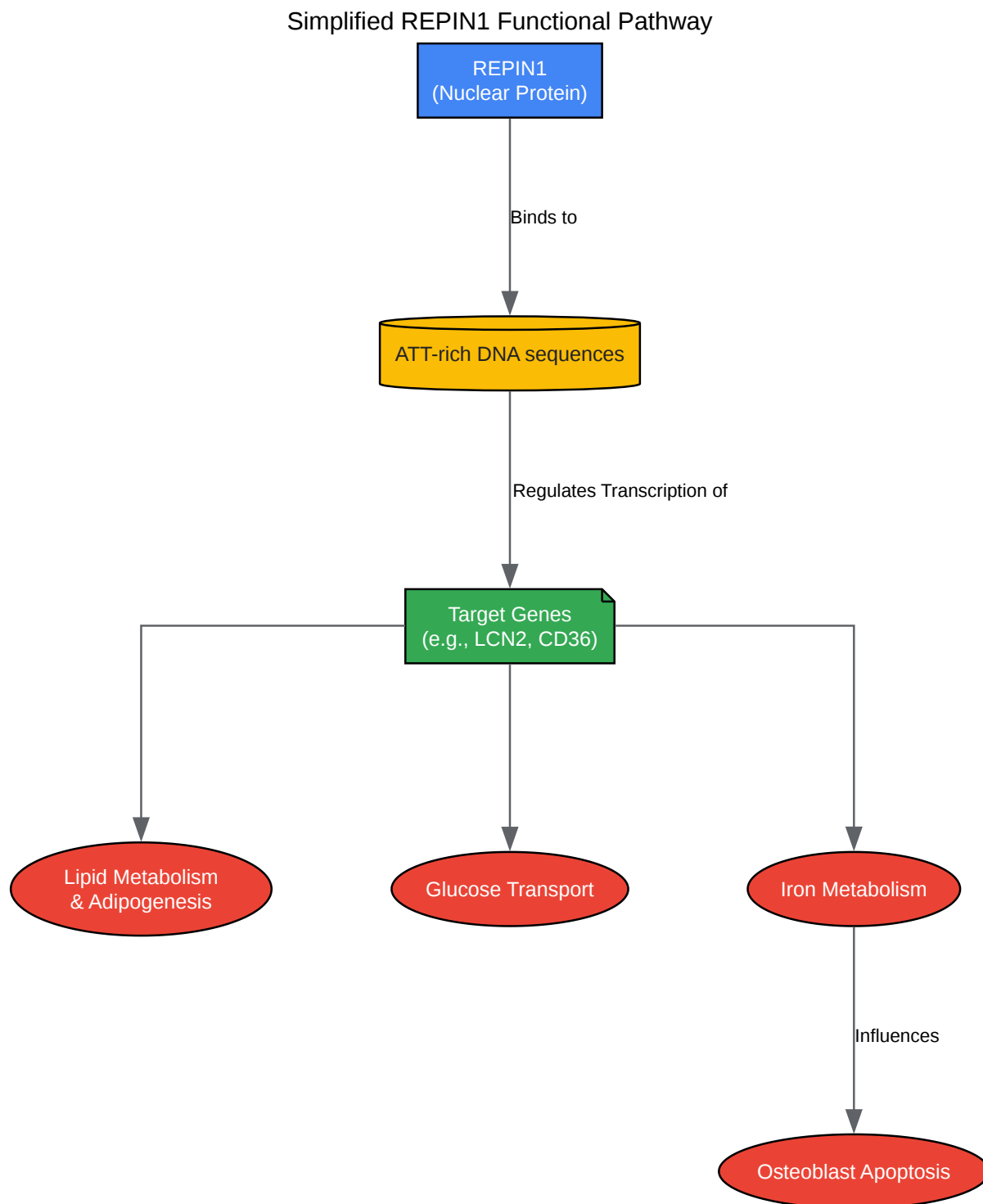
Antibody Identifier	Supplier	Clonality	Host	Validated Applications	Known Reactivity	Immunogen
ABIN7645419	antibodies-online	Monoclonal	Mouse	WB, IHC, ICC, IP[2][3]	Human[2][3]	Not Specified
NBP1-89059	Novus Biologicals	Polyclonal	Rabbit	WB, IHC, ICC/IF[4]	Human[4]	Recombinant Protein corresponding to amino acids
PA5-31367	Thermo Fisher Scientific	Polyclonal	Rabbit	WB[5]	Human[5]	Not Specified
ABIN2780903	antibodies-online	Polyclonal	Rabbit	WB[6]	Human, Mouse, Rat, Cow, Rabbit, Dog, Horse, Guinea Pig[6]	Middle Region of human REPIN1[7]
HPA036022	Sigma-Aldrich	Polyclonal	Rabbit	WB, IHC, IF[8]	Human	Not Specified
NBP3-33519	Novus Biologicals	Monoclonal (2X2E9)	Rabbit	WB, IHC, ELISA[9]	Human[9]	Recombinant fusion protein (amino acids 376-567 of human REPIN1)[9]

PA5-150137	ThermoFisher Scientific	Polyclonal	Rabbit	WB, ICC/IF, IHC[10]	Mouse, Rat[10]	Not Specified
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Abbreviations: WB: Western Blot, IHC: Immunohistochemistry, ICC: Immunocytochemistry, IF: Immunofluorescence, IP: Immunoprecipitation.

REPIN1 Signaling and Functional Overview

REPIN1 is a nuclear protein that acts as a sequence-specific DNA-binding protein.[1] Its function is primarily associated with the regulation of transcription. The diagram below illustrates a simplified overview of **REPIN1**'s known and potential signaling interactions.



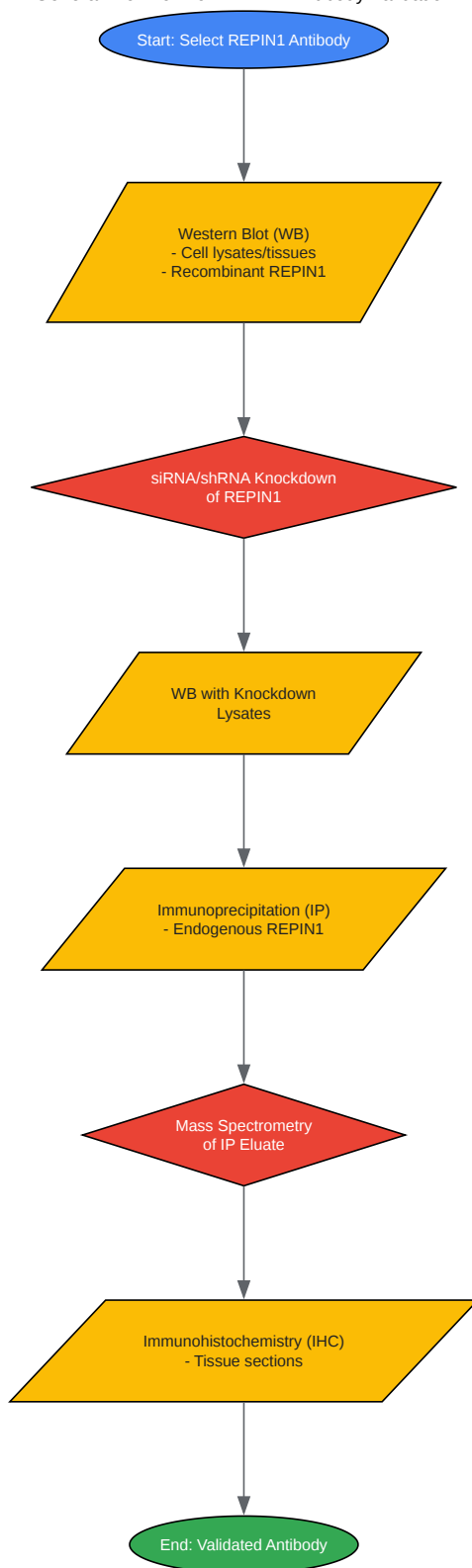
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Caption: Simplified functional pathway of **REPIN1**.

Experimental Workflow for Antibody Specificity Validation

To ensure the reliability of experimental results, it is crucial to validate the specificity of the chosen **REPIN1** antibody. The following diagram outlines a standard workflow for antibody validation.

General Workflow for REPIN1 Antibody Validation

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Caption: A typical workflow for validating **REPIN1** antibody specificity.

Experimental Protocols

Below are detailed methodologies for key experiments used in the validation of **REPIN1** antibody specificity.

Western Blotting

- Protein Extraction:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold Phosphate Buffered Saline (PBS).
 - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 10% SDS-polyacrylamide gel.
 - Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary **REPIN1** antibody (at the supplier's recommended dilution) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Immunohistochemistry (IHC)

- Tissue Preparation:
 - Fix paraffin-embedded tissue sections (5 μ m) on charged slides.
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by boiling sections in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
 - Allow slides to cool to room temperature.
- Staining:
 - Wash sections with PBS.
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
 - Incubate with the primary **REPIN1** antibody (at the supplier's recommended dilution) overnight at 4°C.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate.

- Develop the signal with a diaminobenzidine (DAB) substrate.
- Counterstain with hematoxylin.
- Imaging:
 - Dehydrate sections, clear in xylene, and mount with a coverslip.
 - Image using a bright-field microscope.

Immunoprecipitation (IP)

- Lysate Preparation:
 - Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
 - Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the primary **REPIN1** antibody overnight at 4°C with gentle rotation.
 - Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
 - Wash the beads three to five times with ice-cold lysis buffer.
- Elution and Analysis:
 - Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
 - Analyze the eluate by Western Blotting using the same or a different **REPIN1** antibody.

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